Spectroscopic Characterization of 5,7-Dichlorobenzo[d]thiazol-2-amine: An In-depth Technical Guide
Spectroscopic Characterization of 5,7-Dichlorobenzo[d]thiazol-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic methods used to characterize 5,7-Dichlorobenzo[d]thiazol-2-amine. Due to the limited availability of direct spectroscopic data for this specific molecule, this guide leverages data from the parent compound, 2-aminobenzothiazole, and related substituted analogs to predict and interpret its spectral characteristics. The methodologies and expected data presented herein serve as a valuable resource for the synthesis, identification, and quality control of this and similar compounds in a research and development setting.
Molecular Structure and Key Features
5,7-Dichlorobenzo[d]thiazol-2-amine is a heterocyclic aromatic compound. Its structure consists of a benzothiazole core with two chlorine atoms substituted on the benzene ring at positions 5 and 7, and an amine group at position 2. The presence of these functional groups gives rise to characteristic spectroscopic signatures.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for 5,7-Dichlorobenzo[d]thiazol-2-amine based on the analysis of 2-aminobenzothiazole and its derivatives.[1]
Table 1: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3450-3300 | Strong, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of the primary amine[2] |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1650-1580 | Strong | N-H bending of the primary amine[2] |
| 1615-1550 | Medium-Strong | C=N stretching of the thiazole ring |
| 1500-1400 | Medium-Strong | Aromatic C=C stretching |
| 1335-1250 | Strong | Aromatic C-N stretching[2] |
| 850-750 | Strong | C-Cl stretching |
| 910-665 | Strong, Broad | N-H wagging of the primary amine[2] |
Table 2: Predicted ¹H NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.90 | Broad Singlet | -NH₂ (2H) |
| ~7.50 | Doublet | Aromatic Proton (H-4) |
| ~7.30 | Doublet | Aromatic Proton (H-6) |
Note: The exact chemical shifts can be influenced by solvent and concentration.[3]
Table 3: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C2 (Carbon attached to -NH₂) |
| ~150 | C7a (Quaternary carbon) |
| ~133 | C3a (Quaternary carbon) |
| ~130 | C5 (Carbon attached to Cl) |
| ~128 | C7 (Carbon attached to Cl) |
| ~124 | C4 |
| ~115 | C6 |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 218/220/222 | Molecular ion peak [M]⁺• corresponding to the isotopic pattern of two chlorine atoms |
| 191/193 | [M - HCN]⁺• |
| 156/158 | [M - HCN - Cl]⁺ |
Note: The fragmentation pattern is based on typical behavior of related benzothiazoles.[1]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
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Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly onto the ATR crystal.[4] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with potassium bromide and pressing it into a thin disk.[1][4]
-
Background Spectrum: A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded to subtract atmospheric (e.g., CO₂, H₂O) and instrumental interferences.[1][4]
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Sample Spectrum: The sample is placed in the infrared beam path, and its spectrum is recorded over a typical range of 4000–400 cm⁻¹.[1]
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Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the molecule's functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-25 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[1][4]
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm).[4]
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Data Acquisition:
-
Data Analysis: The chemical shifts, multiplicities, and integration values of the signals are analyzed to assign the structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (around 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[4]
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique that typically produces the molecular ion.[1][4]
-
Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole or Time-of-Flight).[1][4]
-
Detection: A detector records the abundance of each ion, which is then plotted against its m/z value to generate a mass spectrum.[1][4]
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a compound like 5,7-Dichlorobenzo[d]thiazol-2-amine.
Caption: Logical workflow for the synthesis and spectroscopic characterization.
Experimental Workflow for Spectroscopic Analysis
This diagram outlines the general experimental procedure for the spectroscopic analysis of a synthesized compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
